5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds related to 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For example, a study by Sarvaiya et al. (2019) synthesized and evaluated the antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, revealing their effectiveness against various bacteria and fungi.
Antioxidant Properties
Compounds similar to this compound have been studied for their antioxidant properties. Sudhana et al. (2019) investigated novel Di-hydropyridine Analogs as potent antioxidants, suggesting their potential utility in treating diseases associated with oxidative stress.
Cytotoxicity and Anticancer Activity
Studies have also focused on the cytotoxicity and potential anticancer activity of related compounds. Arsenyan et al. (2016) evaluated the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, finding significant activity against various cancer cell lines.
Carbonic Anhydrase Inhibitors
Additionally, similar compounds have been explored as carbonic anhydrase inhibitors. Prugh et al. (1991) synthesized and evaluated thieno[2,3-b]thiophene-2-sulfonamides for their potential in reducing intraocular pressure in glaucoma models.
Enzyme Potentiation
The compound has also been investigated for its potential in enzyme potentiation. Zmijewski et al. (2006) studied the biaryl-bis-sulfonamide LY451395, a potentiator of AMPA receptors, indicating its potential in enhancing certain enzymatic activities.
Urease Inhibition and Antibacterial Agent
Furthermore, Noreen et al. (2017) reported on the urease inhibition and antibacterial activities of 5-aryl-thiophene derivatives bearing sulfonamide moiety, highlighting their efficacy as antibacterial agents and urease inhibitors.
Properties
IUPAC Name |
5-ethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(22,23)19-13-6-4-5-12(11-13)15-8-9-16(21)20(2)18-15/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKSEMYAFQLTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.